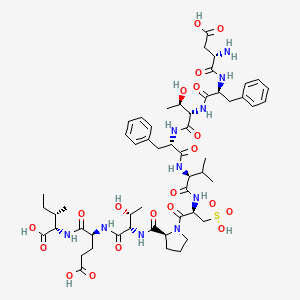

PRDX3(103-112) SO3 modified, human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C54H78N10O20S |

|---|---|

Poids moléculaire |

1219.3 g/mol |

Nom IUPAC |

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C54H78N10O20S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-85(82,83)84)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)(H,82,83,84)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |

Clé InChI |

BXAJEAYVLVFRKW-GDWSKPTESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Role of PRDX3 Sulfonation in Ferroptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key event in the execution of ferroptosis is the sulfonation (or hyperoxidation) of the mitochondrial antioxidant enzyme Peroxiredoxin 3 (PRDX3). This post-translational modification transforms PRDX3 from a protective enzyme into a pro-ferroptotic factor. This technical guide provides an in-depth exploration of the signaling pathways, experimental methodologies, and quantitative data surrounding the role of PRDX3 sulfonation in the induction of ferroptosis. Detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction to Ferroptosis and PRDX3

Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process highly dependent on the presence of intracellular iron.[1] The canonical pathway of ferroptosis inhibition involves the cystine/glutamate antiporter system Xc-, glutathione (GSH), and glutathione peroxidase 4 (GPX4).[2] System Xc- imports cystine, which is then reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant GSH. GPX4, in turn, utilizes GSH to detoxify lipid peroxides, thereby preventing the execution of ferroptosis.

Peroxiredoxin 3 (PRDX3) is a typical 2-Cys peroxiredoxin located primarily in the mitochondria.[3] Its canonical function is to reduce peroxides, thus protecting mitochondria from oxidative damage. However, under conditions of overwhelming oxidative stress, such as that which occurs during ferroptosis, the catalytic cysteine residue of PRDX3 can be hyperoxidized to sulfinic acid (Cys-SO₂H) or sulfonic acid (Cys-SO₃H), a modification referred to as sulfonation.[3][4] This event marks a critical turning point, converting PRDX3 into an active participant in the ferroptotic cascade.

The Signaling Pathway of PRDX3 Sulfonation in Ferroptosis

The induction of ferroptosis by agents such as erastin (an inhibitor of system Xc-) or RSL3 (a direct inhibitor of GPX4) leads to a massive accumulation of lipid peroxides, particularly within the mitochondria.[3][5] This surge in mitochondrial lipid ROS is the primary trigger for the sulfonation of PRDX3.[2][6]

Once sulfonated, PRDX3 undergoes a significant conformational change and translocates from the mitochondria to the plasma membrane.[7][8][9] At the plasma membrane, hyperoxidized PRDX3 interacts with and inhibits the function of the system Xc- cystine/glutamate antiporter.[10] This inhibition of cystine uptake creates a positive feedback loop, further depleting intracellular cysteine and GSH, which in turn exacerbates lipid peroxidation and accelerates the ferroptotic cell death program.[10]

This pathway highlights a unique mechanism where a mitochondrial antioxidant enzyme, upon hyperoxidation, relocates to the plasma membrane to amplify the ferroptotic signal.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mitochondrial peroxiredoxin 3 is more resilient to hyperoxidation than cytoplasmic peroxiredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystine Uptake Assay Kit Cystine Uptake Assay Kit Dojindo [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]

The Hyperoxidation of PRDX3: A Core Mechanism in Liver Disease Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peroxiredoxin 3 (PRDX3), a key mitochondrial antioxidant enzyme, plays a critical role in maintaining cellular redox homeostasis. Under conditions of severe oxidative stress, a hallmark of various liver diseases, PRDX3 can undergo irreversible hyperoxidation, a post-translational modification that inactivates its peroxidase function and paradoxically contributes to disease progression. This technical guide provides a comprehensive overview of the mechanisms underlying PRDX3 hyperoxidation in the context of liver pathology, with a particular focus on its role in ferroptosis and fibrogenesis. We detail the signaling pathways involved, present quantitative data from relevant studies, and provide established experimental protocols for the assessment of PRDX3 hyperoxidation and associated cellular events. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of liver disease and identify novel therapeutic targets.

Introduction: The Dual Role of PRDX3 in Mitochondrial Redox Signaling

Peroxiredoxin 3 is a typical 2-Cys peroxiredoxin located predominantly within the mitochondrial matrix.[1] Its primary function is to catalyze the reduction of hydrogen peroxide (H₂O₂) and other peroxides, thereby protecting mitochondrial components from oxidative damage.[2] The catalytic cycle of PRDX3 involves the oxidation of a conserved peroxidatic cysteine (Cys-SH) to sulfenic acid (Cys-SOH), which then reacts with the resolving cysteine of an adjacent PRDX3 molecule to form a disulfide bond. This disulfide is subsequently reduced by the thioredoxin system, regenerating the active enzyme.

However, under conditions of excessive peroxide accumulation, the sulfenic acid intermediate can be further oxidized to sulfinic acid (Cys-SO₂H) or sulfonic acid (Cys-SO₃H), a process termed hyperoxidation.[3] This modification is largely considered irreversible and leads to the inactivation of PRDX3's peroxidase activity. Recent evidence has unveiled that hyperoxidized PRDX3 is not merely a marker of oxidative stress but an active participant in signaling pathways that drive liver injury.

The Central Mechanism: PRDX3 Hyperoxidation in Ferroptotic Liver Injury

A pivotal development in understanding the role of PRDX3 in liver disease has been the identification of its hyperoxidized form as a specific marker for ferroptosis.[4][5] Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[3]

The core mechanism involves the following steps:

-

Initiation by Mitochondrial Lipid Peroxides: In the context of liver diseases such as alcoholic fatty liver disease (AFLD) and non-alcoholic fatty liver disease (NAFLD), hepatocytes experience significant mitochondrial stress and lipid peroxidation.[4][6]

-

PRDX3 Hyperoxidation: The accumulation of mitochondrial lipid peroxides triggers the hyperoxidation of PRDX3.[4][7] This post-translational modification converts the catalytic cysteine thiol to a sulfinic or sulfonic acid.[4]

-

Subcellular Translocation: Once hyperoxidized, PRDX3 translocates from the mitochondria to the plasma membrane.[4][8]

-

Inhibition of Cystine Uptake: At the plasma membrane, hyperoxidized PRDX3 inhibits the function of the cystine/glutamate antiporter system xc-, which is responsible for the uptake of cystine.[3][4]

-

Glutathione Depletion and GPX4 Inactivation: The inhibition of cystine uptake leads to a depletion of intracellular cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH).[3] The depletion of GSH, in turn, inactivates glutathione peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides.[3]

-

Accumulation of Lipid Peroxides and Ferroptosis: The inactivation of GPX4 results in the uncontrolled accumulation of lipid peroxides, leading to membrane damage and ultimately, ferroptotic cell death of hepatocytes.[3][4]

This cascade of events establishes hyperoxidized PRDX3 not just as a biomarker but as a key effector of ferroptosis in chronic liver diseases.

Signaling Pathways and Logical Relationships

The signaling pathways involving PRDX3 hyperoxidation are intricate and central to the pathophysiology of liver disease.

Ferroptosis Signaling Cascade

The following diagram illustrates the signaling pathway leading from mitochondrial oxidative stress to ferroptosis, mediated by PRDX3 hyperoxidation.

PRDX3 in Hepatic Stellate Cell Activation and Fibrosis

Beyond ferroptosis in hepatocytes, PRDX3 also plays a role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.

Studies have shown that PRDX3 expression is negatively correlated with the severity of liver fibrosis.[9][10] Mechanistically, PRDX3 suppresses HSC activation by scavenging mitochondrial reactive oxygen species (ROS), which in turn inhibits the TGF-β1/Smad2/3 signaling pathway, a key driver of fibrogenesis.[9][11] Silencing of PRDX3 exacerbates liver fibrosis, while its overexpression can attenuate it.[9]

Quantitative Data on PRDX3 Hyperoxidation in Liver Disease

The following tables summarize key quantitative findings from studies on PRDX3 hyperoxidation in liver disease models.

Table 1: PRDX3 Expression and Liver Fibrosis Markers

| Model/Condition | Parameter | Control | CCl₄-induced Fibrosis | Reference |

| Mouse Liver | PRDX3 protein level (relative) | 1.0 | ↓ ~0.4 | [10] |

| Mouse Liver | α-SMA protein level (relative) | 1.0 | ↑ ~3.5 | [10] |

Table 2: Hyperoxidized PRDX3 in AFLD and NAFLD Mouse Models

| Model | Parameter | Control Diet | Ethanol-fed (AFLD) / High-Fat Diet (NAFLD) | Reference |

| AFLD Mouse Model | % of mice with detectable hyperoxidized PRDX3 in liver | Not detected | >70% | [3] |

| NAFLD Mouse Model | % of mice with detectable hyperoxidized PRDX3 in liver | Not detected | ~70% | [3] |

| AFLD & NAFLD Models | Correlation of hyperoxidized PRDX3 with AST/ALT | - | Positive correlation | [3][7] |

Experimental Protocols

Detection of PRDX3 Hyperoxidation by Western Blotting

This protocol is adapted from methodologies described in the literature for identifying the hyperoxidized form of PRDX3.[5][12]

Objective: To detect hyperoxidized PRDX3 (PRDX3-SO₂/₃H) in liver tissue lysates.

Materials:

-

Liver tissue samples

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (non-reducing)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-hyperoxidized PRDX (recognizes the SO₂/₃H modification)

-

Primary antibody: Mouse or rabbit anti-PRDX3 (for total PRDX3)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation:

-

Homogenize frozen liver tissue in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Prepare aliquots of lysate and add non-reducing Laemmli sample buffer. Crucially, do not add reducing agents like DTT or β-mercaptoethanol , as this can interfere with the detection of the hyperoxidized form.

-

Boil samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against hyperoxidized PRDX overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system. A band at approximately 23 kDa corresponds to hyperoxidized PRDX3.[3]

-

The membrane can be stripped and re-probed for total PRDX3 and a loading control (e.g., β-actin or GAPDH).

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol provides a general workflow for measuring mitochondrial superoxide using MitoSOX Red, a fluorescent probe that targets mitochondria.[13][14]

Objective: To quantify mitochondrial ROS levels in hepatocytes or other liver cells.

Materials:

-

Isolated liver cells (e.g., primary hepatocytes)

-

Cell culture medium

-

MitoSOX Red reagent

-

HBSS or other suitable buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Plate cells at an appropriate density and allow them to adhere.

-

Treat cells with compounds of interest as required by the experimental design.

-

-

MitoSOX Staining:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Dilute the MitoSOX stock solution in pre-warmed HBSS or culture medium to a final working concentration (typically 2.5-5 µM).

-

Remove the culture medium from the cells and wash once with warm buffer.

-

Add the MitoSOX working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the MitoSOX solution and wash the cells gently three times with warm buffer to remove excess probe.

-

-

Analysis:

-

Flow Cytometry:

-

Trypsinize and resuspend the cells in buffer.

-

Analyze the cells on a flow cytometer, exciting at ~510 nm and measuring emission at ~580 nm (typically in the PE channel).

-

-

Fluorescence Microscopy:

-

Mount the cells on a slide and visualize using a fluorescence microscope with appropriate filters.

-

-

Experimental Workflow Diagram

Therapeutic Implications and Future Directions

The discovery of hyperoxidized PRDX3 as a key player in ferroptosis-mediated liver injury opens up new avenues for therapeutic intervention.[3][5] Targeting this pathway could be a promising strategy for the treatment of AFLD, NAFLD, and other liver diseases characterized by oxidative stress. Potential therapeutic approaches include:

-

Inhibitors of Ferroptosis: Drugs that inhibit ferroptosis, such as ferrostatin-1, could be beneficial in preventing hepatocyte death.[8]

-

Targeting PRDX3 Translocation: Developing molecules that prevent the translocation of hyperoxidized PRDX3 from the mitochondria to the plasma membrane could preserve cystine uptake and prevent GSH depletion.

-

Modulating PRDX3 Expression: Strategies to enhance the expression or activity of functional (non-hyperoxidized) PRDX3 in hepatocytes could bolster mitochondrial antioxidant defenses.[9]

Future research should focus on further elucidating the precise mechanisms of PRDX3 translocation, identifying the full spectrum of its binding partners in its hyperoxidized state, and validating the therapeutic potential of targeting this pathway in more advanced preclinical and clinical settings.

Conclusion

PRDX3 hyperoxidation is a critical event in the pathogenesis of liver disease, acting as both a specific marker and a mediator of ferroptotic cell death. Its role in linking mitochondrial oxidative stress to the core machinery of ferroptosis provides a compelling rationale for the development of novel therapeutics aimed at mitigating liver injury. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and clinicians working to translate these fundamental discoveries into effective treatments for patients with liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. SIRT3-mediated deacetylation of PRDX3 alleviates mitochondrial oxidative damage and apoptosis induced by intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]

- 4. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mitochondrial Peroxiredoxin III Protects against Non-Alcoholic Fatty Liver Disease Caused by a Methionine-Choline Deficient Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The m6A reader YTHDF3-mediated PRDX3 translation alleviates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The m6A reader YTHDF3-mediated PRDX3 translation alleviates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Peroxiredoxin-3 Is Involved in Bactericidal Activity through the Regulation of Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfonated C-Terminus of PRDX3: A Nexus of Redox Regulation and Cell Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxiredoxin 3 (PRDX3), a key mitochondrial antioxidant enzyme, plays a critical role in maintaining cellular redox homeostasis by reducing hydrogen peroxide and other reactive oxygen species (ROS). The post-translational modification of its cysteine residues, particularly through hyperoxidation to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids, is a pivotal event that extends beyond simple enzymatic inactivation. This guide provides a comprehensive overview of the biological functions associated with the hyperoxidation of PRDX3, with a special focus on the regulatory role of its C-terminal region. We will delve into the quantitative aspects of PRDX3 hyperoxidation, detail the experimental protocols for its detection and analysis, and illustrate the signaling pathways in which sulfonated PRDX3 is a key player, most notably in the regulation of ferroptotic cell death.

Introduction: The Dual Role of PRDX3 Hyperoxidation

PRDX3 belongs to the typical 2-Cysteine (2-Cys) peroxiredoxin family, characterized by a peroxidatic cysteine (Cₚ) in the N-terminal region and a resolving cysteine (Cᵣ) in the C-terminal region. The catalytic cycle involves the oxidation of the Cₚ to a sulfenic acid (-SOH) by peroxides. This intermediate then forms a disulfide bond with the Cᵣ of an adjacent PRDX3 monomer, which is subsequently reduced by the thioredoxin system.[1]

However, under conditions of high oxidative stress, the sulfenic acid intermediate can be further oxidized to sulfinic acid (-SO₂H) and irreversibly to sulfonic acid (-SO₃H), a process termed hyperoxidation.[2] While this modification inactivates the peroxidase function of PRDX3, it imparts a novel, pro-death signaling role to the protein. Recent groundbreaking research has identified hyperoxidized PRDX3 as a specific and reliable marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.

The C-terminus of PRDX3 is not merely a passive structural element; it is a critical determinant of the enzyme's susceptibility to hyperoxidation. Subtle sequence variations in this region explain why PRDX3 is significantly more resistant to hyperoxidation than its cytosolic counterparts, PRDX1 and PRDX2.[3] Furthermore, studies on PRDX1 have demonstrated that the C-terminal resolving cysteine itself can be a direct target of sulfonation, suggesting a yet-to-be-fully-explored layer of regulation for PRDX3.[4][5]

Quantitative Analysis of PRDX3 Hyperoxidation

The propensity of PRDX3 to undergo hyperoxidation is a finely tuned process, governed by the competition between disulfide bond formation and further oxidation of the sulfenic acid intermediate. Kinetic studies have provided precise rate constants for these reactions, highlighting the intrinsic resistance of PRDX3 to hyperoxidation.

| Parameter | PRDX2 | PRDX3 | Reference |

| Rate of Disulfide Formation (k₂) | 2 s⁻¹ | 20 s⁻¹ | [3] |

| Rate of Hyperoxidation (k₃) | 12,000 M⁻¹s⁻¹ | 12,000 M⁻¹s⁻¹ | [3] |

| k₂/k₃ Ratio | 0.00017 | 0.0017 | [3] |

| H₂O₂ for 50% Hyperoxidation | ~150 µM excess | ~2 mM excess | [3] |

Table 1: Comparative kinetics of hyperoxidation for human PRDX2 and PRDX3. The significantly faster rate of disulfide formation in PRDX3 accounts for its greater resistance to hyperoxidation.

Mutational analysis has pinpointed four amino acid residues in the C-terminus of PRDX3 that are responsible for approximately 70% of its increased resistance to hyperoxidation when compared to PRDX2.[6]

Signaling Pathways Involving Sulfonated PRDX3

The most well-characterized signaling pathway involving hyperoxidized PRDX3 is the induction of ferroptosis. Under ferroptotic stress, the accumulation of mitochondrial lipid peroxides triggers the hyperoxidation of PRDX3's peroxidatic cysteine. This modification induces a conformational change, leading to the translocation of hyperoxidized PRDX3 from the mitochondrial matrix to the plasma membrane. At the plasma membrane, it inhibits the cystine/glutamate antiporter (system Xc⁻), leading to depleted intracellular cysteine, impaired glutathione (GSH) synthesis, and ultimately, overwhelming lipid peroxidation and cell death.[7]

While the hyperoxidation of the peroxidatic cysteine is well-documented, the potential for direct sulfonation of the resolving cysteine in PRDX3's C-terminus remains an area of active investigation. Drawing parallels from PRDX1, where resolving cysteine sulfonation has been confirmed by mass spectrometry, such a modification in PRDX3 would likely abrogate its peroxidase activity by preventing disulfide bond formation. This could represent an alternative mechanism for inactivating PRDX3 under oxidative stress.[4][8]

Experimental Protocols

Accurate detection and quantification of sulfonated PRDX3 are crucial for studying its biological roles. Below are detailed methodologies for key experiments.

Western Blotting for Hyperoxidized PRDX3

This method allows for the detection of hyperoxidized PRDX3 using a specific antibody that recognizes the Cys-SO₂/₃H motif.

Protocol:

-

Cell Lysis and Alkylation:

-

Wash cells (e.g., 1 x 10⁶ Jurkat cells) with ice-cold PBS.

-

To preserve the in vivo redox state, immediately lyse cells in an alkylation buffer (e.g., 40 mM HEPES, 50 mM NaCl, 1 mM EGTA, protease inhibitors) supplemented with 25 mM N-ethylmaleimide (NEM). NEM blocks free thiol groups, preventing post-lysis oxidation.[9]

-

Incubate for 10 minutes on ice.

-

-

Protein Extraction:

-

Add 1% CHAPS or other suitable non-ionic detergent to the lysate and incubate for a further 10 minutes on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

-

-

Electrophoresis and Transfer:

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate 20-30 µg of protein lysate on a non-reducing SDS-PAGE gel (e.g., 12% acrylamide). Non-reducing conditions are essential as hyperoxidized PRDX3 remains monomeric while the reduced/oxidized forms can dimerize.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for hyperoxidized peroxiredoxins (e.g., Cayman Chemical, Item No. 39806, at a 1:100-1:200 dilution) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and visualize using an ECL detection reagent.

-

Mass Spectrometry for Identification of Sulfonated Cysteines

LC-MS/MS is the gold standard for identifying specific sites of post-translational modifications, including sulfonation of both peroxidatic and resolving cysteines.

Protocol:

-

Sample Preparation:

-

Treat recombinant PRDX3 or cell lysates containing PRDX3 with an oxidant (e.g., H₂O₂).

-

Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide (IAA).

-

Perform in-gel or in-solution digestion of the protein with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.

-

Column: C18 reverse-phase capillary column (e.g., 75 µm x 150 mm).

-

Gradient: A linear gradient of acetonitrile in 0.1% formic acid.

-

MS Settings: Acquire data in a data-dependent mode, selecting the most abundant precursor ions for fragmentation.

-

Fragmentation: Utilize Collision-Induced Dissociation (CID). For sulfonated peptides, a normalized collision energy (NCE) of around 32% has been shown to be effective for both peroxidatic and resolving cysteine-containing peptides in PRDX1.[4]

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database containing the PRDX3 sequence.

-

Specify variable modifications for cysteine sulfonation (+47.9847 Da for SO₃H) and cysteine carbamidomethylation (+57.0215 Da for IAA alkylation).

-

Manually validate the spectra for sulfonated peptides, looking for characteristic b- and y-ion series that confirm the modification site.

-

Subcellular Fractionation to Detect PRDX3 Translocation

This protocol is designed to separate cellular components to demonstrate the movement of hyperoxidized PRDX3 from the mitochondria to other compartments, such as the plasma membrane.

Protocol:

-

Cell Homogenization:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, protease inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

-

Cytosolic Fraction Isolation:

-

Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Mitochondrial Fraction Isolation:

-

Wash the mitochondrial pellet from the previous step with mitochondrial isolation buffer.

-

Resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer) to obtain the mitochondrial protein fraction.

-

-

Membrane Fraction Isolation (optional):

-

The supernatant from the 10,000 x g spin can be further subjected to ultracentrifugation (e.g., 100,000 x g) for 1 hour to pellet the plasma membrane and other microsomal fractions.

-

-

Analysis:

-

Analyze equal amounts of protein from each fraction by Western blotting using antibodies against PRDX3, a mitochondrial marker (e.g., COX IV or TOM20), and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions and the location of PRDX3.

-

Conclusion and Future Directions

The sulfonation of PRDX3, particularly the hyperoxidation of its peroxidatic cysteine, represents a critical molecular switch that converts the protein from a guardian of mitochondrial redox balance into a promoter of ferroptotic cell death. The C-terminal region is a key modulator of this process, conferring a notable resistance to hyperoxidation. The potential for direct sulfonation of the C-terminal resolving cysteine, as suggested by studies on PRDX1, opens up new avenues for research into the complex regulatory mechanisms governing PRDX3 function.

For drug development professionals, the PRDX3 hyperoxidation-ferroptosis axis presents a promising therapeutic target. Modulating the hyperoxidation state of PRDX3 could offer novel strategies for treating diseases characterized by excessive ferroptosis, such as ischemia-reperfusion injury and neurodegenerative disorders, or for inducing ferroptosis in cancer cells to overcome drug resistance. Future research should focus on unequivocally identifying resolving cysteine sulfonation in PRDX3 in vivo and elucidating its specific functional consequences. Developing tools to distinguish between peroxidatic and resolving cysteine sulfonation will be paramount to fully unraveling the intricate roles of PRDX3 in health and disease.

References

- 1. Peroxiredoxin 3 (PDRX3) is highly expressed in the primate retina especially in blue cones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxiredoxins and Beyond; Redox Systems Regulating Lung Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. Sulfonation of the Resolving Cysteine in Human Peroxiredoxin 1: A Comprehensive Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njms.rutgers.edu [njms.rutgers.edu]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Sulfonation of the resolving cysteine in human peroxiredoxin 1: A comprehensive analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Whitepaper: PRDX3 Translocation from Mitochondria: A Core Mechanism and Biomarker in Ferroptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, implicated in a growing number of pathologies. A significant challenge in the field has been the identification of specific and reliable biomarkers to detect ferroptotic cell death in vitro and in vivo.[1][2] Recent discoveries have identified the mitochondrial antioxidant enzyme, Peroxiredoxin 3 (PRDX3), as a central player in the ferroptotic process. This whitepaper provides a detailed technical overview of the mechanism by which PRDX3 is post-translationally modified and translocates from the mitochondria to the plasma membrane during ferroptosis. This translocation is not merely a consequence of cell death but an active step that amplifies the ferroptotic signal. We present the underlying signaling cascade, quantitative data from key studies, detailed experimental protocols for investigation, and visual diagrams to elucidate this critical pathway.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death driven by the iron-catalyzed accumulation of lipid peroxides on cellular membranes.[2][3] It is morphologically and biochemically different from other cell death modalities like apoptosis and necroptosis.[2] The primary defense mechanism against ferroptosis is the solute carrier family 7 member 11 (SLC7A11)-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[2][3] SLC7A11, a component of the system Xc- cystine/glutamate antiporter, imports extracellular cystine, which is subsequently reduced to cysteine for the synthesis of the antioxidant GSH.[2][3] GPX4 then utilizes GSH to convert toxic lipid peroxides into non-toxic lipid alcohols, thereby protecting the cell.[2] Disruption of this axis at any point can trigger ferroptosis, making it a pathway of significant interest for therapeutic intervention in diseases ranging from cancer to neurodegeneration and ischemic organ injury.[2]

The Canonical Role of Peroxiredoxin 3 (PRDX3)

Peroxiredoxin 3 (PRDX3) is a member of the peroxiredoxin family of antioxidant enzymes and is located almost exclusively within the mitochondria.[4][5] As a typical 2-Cys peroxiredoxin, its primary function is to detoxify hydrogen peroxide (H₂O₂) produced during mitochondrial respiration, playing a crucial role in maintaining mitochondrial redox homeostasis and protecting against oxidative damage.[5][6] It is highly abundant in the mitochondrial matrix and is responsible for eliminating approximately 90% of mitochondrial H₂O₂.[5]

The PRDX3 Translocation Pathway in Ferroptosis

During ferroptosis, PRDX3 undertakes a non-canonical role, transforming from a protective antioxidant into a pro-ferroptotic signaling molecule through a sequence of modification and relocalization.

Triggering Event: Mitochondrial Lipid Peroxidation

The initiation of ferroptosis by various inducers, such as Erastin or RSL3, leads to the accumulation of lipid reactive oxygen species (ROS). While lipid peroxidation is a hallmark of ferroptosis, evidence points to mitochondria as a key site for its accumulation during this process.[1]

Post-Translational Modification: PRDX3 Hyperoxidation

This accumulation of mitochondrial lipid peroxides triggers a specific post-translational modification of PRDX3, known as hyperoxidation.[1][7][8] In this process, the catalytic cysteine thiol group in PRDX3 is irreversibly oxidized to sulfinic acid (SO₂H) or sulfonic acid (SO₃H).[1][7][8] This hyperoxidation is a key event, converting the protein into a specific marker for ferroptotic cells, as it is not observed during apoptosis or necroptosis.[1][4]

Translocation to the Plasma Membrane

Once hyperoxidized, PRDX3 translocates from the mitochondrial matrix to the plasma membrane.[1][2][7] While the precise molecular machinery governing this translocation is still under investigation, its destination is critical for its new function.[2][3] Immunofluorescence studies have confirmed the relocalization of PRDX3 from a mitochondrial pattern to the cell periphery upon induction of ferroptosis.[4]

Functional Consequence: Inhibition of Cystine Uptake

At the plasma membrane, hyperoxidized PRDX3 inhibits the function of the system Xc- transporter, thereby blocking the uptake of cystine.[1][4][7] This action mimics that of the ferroptosis inducer Erastin. By suppressing cystine import, PRDX3 creates a positive feedback loop: reduced cystine leads to GSH depletion, which in turn inactivates GPX4, leading to further lipid peroxide accumulation and reinforcing the ferroptotic signal.[2][4]

Quantitative Data and Experimental Reagents

The study of PRDX3-mediated ferroptosis relies on specific chemical tools and results in quantifiable cellular changes.

Table 1: Common Reagents for Studying PRDX3-Mediated Ferroptosis

| Reagent | Type | Mechanism of Action |

|---|---|---|

| Erastin | Inducer | Inhibits the system Xc- cystine/glutamate antiporter, blocking cystine uptake.[9] |

| RSL3 | Inducer | Directly inhibits the activity of Glutathione Peroxidase 4 (GPX4) through covalent modification.[1] |

| FIN56 | Inducer | Stimulates the degradation of GPX4.[1] |

| Ferrostatin-1 | Inhibitor | A radical-trapping antioxidant that suppresses lipid peroxidation.[4][9] |

| Deferoxamine (DFO) | Inhibitor | An iron chelator that removes excess iron, preventing the formation of lipid peroxides.[4][10] |

| Vitamin E | Inhibitor | A lipophilic antioxidant that inhibits lipid peroxidation.[1] |

Table 2: Summary of Experimental Observations on PRDX3 Hyperoxidation and Cell Viability

| Cell Line(s) | Treatment | Effect on PRDX3 | Effect on Cell Viability |

|---|---|---|---|

| SV589, HT1080, A549, Huh7, HT29 | Erastin (e.g., 2 µM) | Concentration-dependent increase in PRDX3 hyperoxidation.[1] | Time-dependent decrease in cell viability.[1] |

| SV589, HT1080, A549, Huh7, HT29 | RSL3 | Concentration-dependent increase in PRDX3 hyperoxidation.[1] | Concentration-dependent decrease in cell viability.[1] |

| PRDX3-/- Cells | Erastin | No detectable hyperoxidized PRDX3.[1] | More resistant to ferroptosis induced by system Xc- inhibitors (Erastin).[4][11] |

| PRDX3-/- Cells | RSL3, FIN56 | No detectable hyperoxidized PRDX3.[1] | Less resistant to ferroptosis induced by direct GPX4 inhibition/degradation.[4] |

| SV589 | Erastin or RSL3 + Ferrostatin-1/DFO | Hyperoxidation of PRDX3 is prevented.[1] | Cell death is inhibited.[4] |

Key Experimental Protocols

Investigating the PRDX3 translocation pathway requires a combination of techniques to induce ferroptosis, detect protein modification and localization, and measure cell death.

Induction and Inhibition of Ferroptosis

-

Cell Culture: Plate cells (e.g., HT1080, A549) at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a ferroptosis inducer (e.g., 1-10 µM Erastin or 100-500 nM RSL3) for a specified time course (e.g., 6, 12, 24 hours).

-

Inhibitor Control: For control experiments, co-treat cells with the inducer and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1 or 50 µM Deferoxamine).

Detection of PRDX3 Hyperoxidation and Translocation

A. Immunoblotting for Hyperoxidized PRDX3

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate overnight at 4°C with a primary antibody specific for hyperoxidized peroxiredoxins (anti-PRDX-SO₂/₃). Also probe for total PRDX3 and a loading control (e.g., GAPDH or α-Tubulin).

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A band at ~23 kDa indicates hyperoxidized PRDX3.[4]

B. Immunofluorescence for PRDX3 Subcellular Localization

-

Cell Preparation: Grow cells on glass coverslips and treat as described in 5.1.

-

Mitochondrial Staining (Optional, Live Cell): Prior to fixing, incubate cells with a mitochondrial marker like MitoTracker Red CMXRos (100 nM) for 20-30 minutes.[12]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 2% BSA in PBS for 1 hour. Incubate with primary antibody against PRDX3 overnight at 4°C.

-

Secondary Antibody and Mounting: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI. Mount coverslips on slides.

-

Imaging: Visualize using a confocal fluorescence microscope. Observe the co-localization of PRDX3 with the mitochondrial marker in control cells and its translocation to the cell periphery in ferroptotic cells.

C. Cellular Fractionation

-

Cell Harvesting: Harvest treated cells and wash with PBS.

-

Homogenization: Use a Dounce homogenizer or a commercial kit to disrupt the plasma membrane while keeping mitochondria intact.

-

Centrifugation: Perform differential centrifugation. A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells. A subsequent high-speed spin (e.g., 10,000 x g) of the supernatant will pellet the crude mitochondrial fraction, leaving the supernatant as the cytosolic fraction.

-

Plasma Membrane Isolation: The plasma membrane fraction can be further isolated from the initial low-speed pellet or through gradient centrifugation.

-

Analysis: Analyze equal protein amounts from the mitochondrial, cytosolic, and plasma membrane fractions by immunoblotting for PRDX3 and fraction-specific markers (e.g., TOMM20 for mitochondria, Na+/K+-ATPase for plasma membrane, GAPDH for cytosol).

Measurement of Ferroptotic Hallmarks

A. Lipid Peroxidation Assay

-

Probe Staining: After treatment, incubate cells with a lipid ROS-sensitive fluorescent probe such as BODIPY™ 581/591 C11 (2 µM) for 30 minutes.

-

Analysis: Analyze cells via flow cytometry or fluorescence microscopy. A shift in the fluorescence emission from red to green indicates lipid peroxidation.[9]

B. Cell Viability Assay

-

Assay: Use standard cell viability assays such as MTT or CCK-8.[13]

-

Procedure: After the treatment period, add the assay reagent to the cell culture wells and incubate according to the manufacturer's protocol.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader to determine relative cell viability.

Visualizing the Process: Signaling and Workflows

Caption: The PRDX3 signaling cascade during ferroptosis.

Caption: Experimental workflow for detecting PRDX3 translocation.

Conclusion and Future Directions

The discovery of PRDX3 hyperoxidation and translocation represents a significant advancement in the field of ferroptosis. It provides not only a much-needed specific biomarker for detecting this mode of cell death but also reveals a novel signaling amplification loop.[1][7] The presence of hyperoxidized PRDX3 at the plasma membrane actively contributes to the ferroptotic cascade by inhibiting cystine uptake, linking mitochondrial oxidative stress directly to the master regulatory axis of ferroptosis.[2][4]

Several key questions remain for future investigation:

-

Translocation Machinery: What is the precise molecular mechanism that mediates the transport of hyperoxidized PRDX3 from the mitochondria to the plasma membrane?

-

Subcellular Site of Hyperoxidation: Does hyperoxidation occur exclusively in the mitochondria before translocation, or can PRDX3 be hyperoxidized at the plasma membrane as well?[2][3]

-

Interaction Partners: What proteins does hyperoxidized PRDX3 interact with at the plasma membrane to inhibit system Xc- function?

-

In Vivo Relevance: How can the detection of hyperoxidized PRDX3 be translated into a robust diagnostic or prognostic tool for human diseases associated with ferroptosis, such as alcoholic and nonalcoholic fatty liver diseases?[1][8]

Addressing these questions will further solidify our understanding of ferroptosis and could unveil new targets for the development of novel therapeutics designed to modulate this critical cell death pathway.

References

- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]

- 5. Dissecting the molecular mechanisms of mitochondrial import and maturation of peroxiredoxins from yeast and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT3-mediated deacetylation of PRDX3 alleviates mitochondrial oxidative damage and apoptosis induced by intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ferroptosis Research Solutions | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. biocompare.com [biocompare.com]

The Nexus of PRDX3 Hyperoxidation and Cystine Uptake: A Technical Guide to a Novel Ferroptosis Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. A pivotal regulatory axis in this pathway involves the intricate relationship between the mitochondrial antioxidant enzyme Peroxiredoxin 3 (PRDX3) and the cellular uptake of cystine, the primary precursor for the synthesis of the major antioxidant glutathione (GSH). This technical guide delineates the molecular mechanisms underpinning the modification of PRDX3 and its subsequent impact on cystine import, providing a comprehensive resource for researchers and drug development professionals. We detail the experimental protocols for investigating this pathway, present quantitative data from key studies, and offer visual representations of the core signaling events.

Introduction

Under normal physiological conditions, the solute carrier family 7 member 11 (SLC7A11), the light chain of the system xc- cystine/glutamate antiporter, facilitates the uptake of extracellular cystine.[1] This cystine is then reduced to cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH, in turn, is a critical cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and thereby suppresses ferroptosis.[1]

Peroxiredoxin 3 (PRDX3) is a typical 2-Cys peroxiredoxin primarily localized within the mitochondria, where it plays a crucial role in detoxifying mitochondrial reactive oxygen species (ROS). However, under conditions of excessive oxidative stress, such as that induced by ferroptosis-inducing agents, PRDX3 can undergo a post-translational modification known as hyperoxidation. This modification, converting a catalytic cysteine thiol to a sulfinic or sulfonic acid, transforms PRDX3 from a protective antioxidant into a pro-ferroptotic signaling molecule.[2][3]

Recent groundbreaking research has identified hyperoxidized PRDX3 as a specific and reliable marker of ferroptosis.[2][3][4][5][6] Crucially, this hyperoxidized form of PRDX3 translocates from the mitochondria to the plasma membrane, where it directly or indirectly inhibits the function of the system xc- antiporter, leading to a reduction in cystine uptake.[1][2] This suppression of cystine import depletes the intracellular pool of cysteine and, consequently, GSH, thereby sensitizing cells to lipid peroxidation and ferroptotic cell death.

This guide provides a detailed exploration of this novel regulatory mechanism, offering the necessary technical information to investigate and potentially target this pathway for therapeutic intervention.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the interplay between PRDX3 modification and cystine uptake in the context of ferroptosis.

Table 1: Effect of Erastin Treatment on PRDX3 Hyperoxidation and Cell Viability

| Cell Line | Treatment | Time (hours) | Hyperoxidized PRDX3 Level (Arbitrary Units) | Cell Viability (%) | Reference |

| SV589 WT | 2 µM Erastin | 0 | 0 | 100 | [2] |

| SV589 WT | 2 µM Erastin | 3 | 0 | ~100 | [2] |

| SV589 WT | 2 µM Erastin | 6 | 0 | ~100 | [2] |

| SV589 WT | 2 µM Erastin | 9 | Markedly Increased | ~50 | [2] |

| SV589 WT | 2 µM Erastin | 12 | Sustained High | ~20 | [2] |

| SV589 PRDX3-/- | 2 µM Erastin | 12 | Not Detected | ~80 | [2] |

Table 2: Comparative Cell Viability in Response to Different Ferroptosis Inducers

| Cell Line | Treatment (24 hours) | Concentration | Cell Viability (%) | Reference |

| SV589 WT | Erastin | 2 µM | ~20 | [2] |

| SV589 PRDX3-/- | Erastin | 2 µM | ~80 | [2] |

| SV589 WT | RSL3 | 30 nM | ~20 | [2] |

| SV589 PRDX3-/- | RSL3 | 30 nM | ~30 | [2] |

| SV589 WT | FIN56 | 2 µM | ~20 | [2] |

| SV589 PRDX3-/- | FIN56 | 2 µM | ~25 | [2] |

Table 3: Impact of Hyperoxidized PRDX3 on Cystine Uptake

| Cell Line | Pre-incubation (9h with 2µM Erastin) | Cystine Uptake (Relative to untreated WT) | Reference |

| SV589 WT | Yes | Inhibited | [2] |

| SV589 PRDX3-/- | Yes | Not Inhibited | [2] |

| SV589 WT | No | Inhibited (immediate effect of erastin) | [2] |

| SV589 PRDX3-/- | No | Inhibited (immediate effect of erastin) | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the relationship between PRDX3 modification and cystine uptake.

Induction and Detection of PRDX3 Hyperoxidation

Objective: To induce and detect the hyperoxidation of PRDX3 in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Ferroptosis inducer (e.g., Erastin, RSL3)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

N-ethylmaleimide (NEM)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against hyperoxidized PRDX (recognizing Cys-SO2/3H)

-

Primary antibody against total PRDX3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of a ferroptosis inducer (e.g., 2 µM Erastin) for various time points (e.g., 0, 3, 6, 9, 12 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

To preserve the oxidation state of cysteine residues, it is recommended to lyse the cells in a buffer containing a thiol-alkylating agent like N-ethylmaleimide (NEM). Add lysis buffer supplemented with 25 mM NEM and protease/phosphatase inhibitors.

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Western Blotting:

-

Prepare protein samples for SDS-PAGE under non-reducing conditions to detect hyperoxidation.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against hyperoxidized PRDX overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize the results, the membrane can be stripped and re-probed with an antibody against total PRDX3 and a loading control (e.g., GAPDH or β-actin).

-

Measurement of Cystine Uptake

Objective: To quantify the rate of cystine uptake in cultured cells.

Materials:

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

[14C]-L-Cystine (radioactive tracer)

-

Erastin or other inhibitors

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Pre-treatment: Plate cells in 24-well plates. For experiments investigating the effect of hyperoxidized PRDX3, pre-incubate the cells with a ferroptosis inducer for a sufficient time to induce hyperoxidation (e.g., 9 hours with 2 µM Erastin).

-

Cystine Uptake Assay:

-

Wash the cells twice with warm HBSS.

-

Add HBSS containing [14C]-L-Cystine (e.g., 0.1 µCi/mL) and the desired experimental compounds (e.g., with or without erastin).

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

To stop the uptake, rapidly wash the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

In parallel wells, determine the protein concentration to normalize the cystine uptake values.

-

Tracking PRDX3 Translocation via Subcellular Fractionation and Immunofluorescence

Objective: To determine the subcellular localization of total and hyperoxidized PRDX3.

A. Subcellular Fractionation

Materials:

-

Cell culture materials

-

Fractionation buffer (hypotonic buffer)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Specific organelle markers for Western blotting (e.g., COX IV for mitochondria, Na+/K+ ATPase for plasma membrane, GAPDH for cytosol)

Procedure:

-

Cell Harvesting and Lysis:

-

Treat cells as required to induce PRDX3 hyperoxidation.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice to allow cells to swell.

-

Lyse the cells using a Dounce homogenizer.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Cytosolic and Membrane Fractions: The supernatant from the previous step is the cytosolic fraction. The plasma membrane fraction can be further isolated from this supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

-

Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against total PRDX3, hyperoxidized PRDX3, and specific organelle markers to assess the purity of the fractions and the localization of PRDX3.

B. Immunofluorescence Staining

Materials:

-

Cells grown on coverslips

-

MitoTracker dye

-

Plasma membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies against total PRDX3 and hyperoxidized PRDX3

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Culture and Staining:

-

Grow cells on coverslips and treat as desired.

-

If labeling mitochondria, incubate with MitoTracker dye according to the manufacturer's protocol before fixation.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

If staining the plasma membrane, incubate with a fluorescently conjugated Wheat Germ Agglutinin at this step.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Image the cells using a confocal microscope, capturing separate channels for DAPI, PRDX3, hyperoxidized PRDX3, and the mitochondrial or plasma membrane marker. Analyze the colocalization of the signals.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperoxidized PRDX3 as a specific ferroptosis marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. genscript.com [genscript.com]

Structural Insights into Peroxiredoxin 3 upon Sulfonic Acid Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional consequences of sulfonic acid (SO3) modification on Peroxiredoxin 3 (PRDX3), a key mitochondrial antioxidant enzyme. Hyperoxidation of the catalytic cysteine to its sulfonic acid form represents an irreversible post-translational modification that not only abrogates its peroxidase activity but also imparts a neomorphic function, linking it to cellular signaling pathways, particularly ferroptosis. This document provides a comprehensive overview of the structural changes, detailed experimental protocols for analysis, and the implicated signaling cascades.

Introduction to PRDX3 and Sulfonic Acid Modification

Peroxiredoxin 3 (PRDX3) is a typical 2-Cys peroxiredoxin that plays a crucial role in mitochondrial redox homeostasis by catalyzing the reduction of hydrogen peroxide and other organic hydroperoxides. The catalytic cycle involves the oxidation of a highly reactive peroxidatic cysteine (Cys-SH) to a sulfenic acid (Cys-SOH), which then forms a disulfide bond with a resolving cysteine from another PRDX3 monomer. This disulfide is subsequently reduced by the thioredoxin system.

Under conditions of excessive oxidative stress, the sulfenic acid intermediate can be further oxidized to sulfinic acid (Cys-SO2H) and ultimately to sulfonic acid (Cys-SO3H). While the sulfinylation is reversible through the action of sulfiredoxin (Srx), the formation of sulfonic acid is considered an irreversible modification that leads to the inactivation of the enzyme's peroxidase function. However, this hyperoxidized state of PRDX3 is not merely a marker of oxidative damage but is now recognized as a signaling entity, most notably in the process of ferroptosis.[1][2]

Structural Changes upon SO3 Modification

The irreversible sulfonation of the peroxidatic cysteine induces significant conformational and quaternary structural changes in PRDX3. While a crystal structure of the SO3-modified PRDX3 is not yet available, analysis of related structures and biophysical data provides key insights into the structural consequences of this modification.

2.1. Oligomeric State Alterations

Hyperoxidation of peroxiredoxins is associated with a shift in their oligomeric state, favoring the formation of high-molecular-weight (HMW) complexes.[3] For PRDX3, this involves the stacking of its dodecameric ring structures. The crystal structure of human PRDX3 (PDB ID: 5JCG), determined under conditions that promote HMW formation, reveals a stacked-ring architecture that is thought to be relevant to the hyperoxidized state.[4][5] This alteration in quaternary structure is linked to a gain of function, where hyperoxidized PRDX3 exhibits enhanced chaperone activity.

2.2. Local Conformational Changes

The conversion of the cysteine thiol to the bulky and negatively charged sulfonic acid group at the active site induces localized unfolding. While detailed quantitative data on the changes in secondary structure content for SO3-modified PRDX3 from techniques like circular dichroism are not extensively available in the current literature, studies on other peroxiredoxins and related models suggest a potential modest alteration in the overall secondary structure composition. The primary structural impact is expected to be localized to the active site, affecting the surrounding loops and helices.

Quantitative Data Summary

Currently, there is a lack of published quantitative data from circular dichroism (CD) and differential scanning calorimetry (DSC) specifically detailing the changes in secondary structure percentages and thermodynamic stability of PRDX3 upon its modification to the sulfonic acid form. The following tables are provided as a template for future studies and to highlight the key parameters of interest.

Table 1: Secondary Structure Content Analysis (Illustrative)

| State of PRDX3 | α-Helix (%) | β-Sheet (%) | Turns/Coils (%) | Data Source |

| Reduced | Data not available | Data not available | Data not available | |

| SO3-modified | Data not available | Data not available | Data not available |

Table 2: Thermodynamic Stability Parameters (Illustrative)

| State of PRDX3 | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) | Data Source |

| Reduced | Data not available | Data not available | |

| SO3-modified | Data not available | Data not available |

Signaling Pathway Involvement: The Role of Hyperoxidized PRDX3 in Ferroptosis

Recent groundbreaking research has identified hyperoxidized PRDX3 as a specific marker and a key player in ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation.[1][2][6] The signaling pathway involves a translocation of the modified protein and a subsequent modulation of cellular import processes.

Upon its hyperoxidation in the mitochondria in response to lipid peroxides, PRDX3 translocates to the plasma membrane.[6][7][8] At the plasma membrane, it is proposed to inhibit the cystine/glutamate antiporter (system xc-), leading to a depletion of intracellular cysteine.[9] This, in turn, limits the synthesis of glutathione (GSH), a critical cofactor for glutathione peroxidase 4 (GPX4), the primary enzyme responsible for detoxifying lipid peroxides. The resulting accumulation of lipid peroxides culminates in ferroptotic cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the SO3 modification of PRDX3.

4.1. In Vitro Hyperoxidation of Recombinant PRDX3

This protocol describes the generation of hyperoxidized PRDX3 for subsequent structural and functional analyses.

-

Protein Preparation: Express and purify recombinant human PRDX3. Ensure the protein is fully reduced by incubation with a reducing agent such as 25 mM dithiothreitol (DTT) for 30 minutes at room temperature.

-

Removal of Reducing Agent: Remove DTT using a desalting column equilibrated with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 0.1 mM DTPA).

-

Hyperoxidation Reaction: Treat the reduced PRDX3 (e.g., 5 µM) with a high concentration of hydrogen peroxide (H₂O₂), for instance, 5-10 mM, for 30 minutes at room temperature.[10] The exact concentration of H₂O₂ and incubation time may need to be optimized.

-

Reaction Quenching: Stop the reaction by adding catalase to remove excess H₂O₂.

-

Verification of Modification: Confirm the hyperoxidation of the peroxidatic cysteine to sulfonic acid using mass spectrometry.

4.2. Mass Spectrometry Analysis of SO3 Modification

Mass spectrometry is a crucial tool for the unambiguous identification of the Cys-SO3H modification.

-

Sample Preparation: The hyperoxidized PRDX3 sample can be analyzed either as the intact protein (top-down proteomics) or after proteolytic digestion (bottom-up proteomics). For bottom-up analysis, digest the protein with trypsin.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).[11]

-

Data Analysis: Search the MS/MS spectra against the PRDX3 protein sequence, specifying a variable modification of +47.9847 Da on cysteine residues, corresponding to the addition of three oxygen atoms. The fragmentation spectrum of the peptide containing the peroxidatic cysteine will confirm the site of modification.

4.3. Redox Immunoblotting for Detection of Hyperoxidized PRDX3

This method allows for the specific detection of hyperoxidized peroxiredoxins in cell lysates.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in an alkylation buffer (e.g., 40 mM HEPES, 50 mM NaCl, 1 mM EGTA, protease inhibitors) containing 25 mM N-ethylmaleimide (NEM) to block free thiols.[12][13]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins (e.g., 20-30 µg) on a non-reducing SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the hyperoxidized (SO2H/SO3H) form of peroxiredoxins. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.[14]

Conclusion and Future Directions

The sulfonic acid modification of PRDX3 marks a terminal point for its peroxidase activity but initiates a new role in cellular signaling, particularly in the execution of ferroptosis. The structural rearrangements, primarily the shift towards HMW oligomers and localized unfolding at the active site, are central to this functional switch. While qualitative insights have been gained, a significant gap remains in the quantitative biophysical characterization of SO3-modified PRDX3. Future research employing techniques such as circular dichroism, differential scanning calorimetry, and importantly, the determination of a high-resolution crystal structure of the hyperoxidized form, will be crucial to fully elucidate the structure-function relationship of this critical post-translational modification. Such knowledge will be invaluable for the development of therapeutic strategies targeting mitochondrial oxidative stress and ferroptosis-related diseases.

References

- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxiredoxins wear many hats: Factors that fashion their peroxide sensing personalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 5jcg - Structure of Human Peroxiredoxin 3 as three stacked rings - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]

- 10. Kinetic analysis of structural influences on the susceptibility of peroxiredoxins 2 and 3 to hyperoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. njms.rutgers.edu [njms.rutgers.edu]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondrial peroxiredoxin 3 is more resilient to hyperoxidation than cytoplasmic peroxiredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

cellular localization of hyperoxidized PRDX3

An In-Depth Technical Guide to the Cellular Localization of Hyperoxidized PRDX3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peroxiredoxin 3 (PRDX3) is a crucial mitochondrial antioxidant enzyme that plays a pivotal role in cellular redox homeostasis. Under conditions of ferroptotic stress, PRDX3 undergoes a specific post-translational modification known as hyperoxidation. This event triggers a remarkable change in its subcellular localization, leading to its translocation from the mitochondria to the plasma membrane. This relocalization is not merely a consequence of cell death but an active contribution to the ferroptotic cascade. Hyperoxidized PRDX3 at the plasma membrane inhibits cystine uptake, exacerbating the oxidative damage and promoting cell death. This guide provides a comprehensive overview of the , detailing the underlying signaling pathways, quantitative data from key studies, and the experimental protocols used for its investigation.

The Dual Localization of PRDX3

Under normal physiological conditions, PRDX3 is predominantly a mitochondrial protein.[1][2] It is synthesized in the cytosol and imported into the mitochondria, where it exists in both the mitochondrial matrix and the intermembrane space (IMS).[3] This dual sub-mitochondrial localization allows it to play a comprehensive role in detoxifying mitochondrial hydrogen peroxide (H₂O₂) and other hydroperoxides generated during cellular respiration.[3][4]

During ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, PRDX3 becomes a key sensor and effector.[5][6] The accumulation of mitochondrial lipid peroxides triggers the hyperoxidation of a catalytic cysteine residue in PRDX3, converting it to sulfinic (SO₂H) or sulfonic (SO₃H) acid.[6][7] This modification inactivates its peroxidase activity and initiates its translocation.

Translocation of Hyperoxidized PRDX3 during Ferroptosis

The key event in the cellular journey of hyperoxidized PRDX3 is its translocation from the mitochondria to the plasma membrane.[6][7] While the precise mechanism of this translocation is still under investigation, it is a specific hallmark of ferroptosis, as it is not observed during apoptosis or necroptosis.[8]

Once at the plasma membrane, hyperoxidized PRDX3 is thought to inhibit the function of the cystine/glutamate antiporter, system Xc⁻ (composed of SLC7A11 and SLC3A2).[5][8] This inhibition blocks the uptake of cystine, a precursor for the synthesis of glutathione (GSH). The depletion of GSH, in turn, cripples the cell's primary defense against lipid peroxides, the enzyme Glutathione Peroxidase 4 (GPX4), thereby amplifying the ferroptotic signal and leading to cell death.[1][5]

An alternative but less favored hypothesis suggests that mitochondrial PRDX3 might first relocate to the plasma membrane and then undergo hyperoxidation.[5][8] However, current evidence points to hyperoxidation occurring within the mitochondria, triggered by mitochondrial lipid peroxides, followed by translocation.[5][6]

Signaling Pathway

The signaling cascade involving PRDX3 hyperoxidation represents a feed-forward loop in ferroptosis.

Data Presentation

Quantitative analysis confirms the specific accumulation of hyperoxidized PRDX3 during ferroptosis and its distinct cellular relocalization. The following tables summarize key findings from foundational studies.

Table 1: Detection of Hyperoxidized PRDX3 under Various Cell Death Stimuli

| Cell Line | Treatment | Hyperoxidized PRDX3 Detection | Other Death Markers | Conclusion | Reference |

|---|---|---|---|---|---|

| SV589 | Erastin, RSL3, FIN56 (Ferroptosis Inducers) | Strongly Positive (~23 kDa band) | - | PRDX3 is specifically hyperoxidized during ferroptosis. | [8][9] |

| SV589 | Camptothecin (Apoptosis Inducer) | Negative | Cleaved Caspase-3 Positive | Hyperoxidation is specific to ferroptosis, not apoptosis. | [10] |

| HT29 | TNF-α/SM164/z-VAD (Necroptosis Inducers) | Negative | p-MLKL Positive | Hyperoxidation is specific to ferroptosis, not necroptosis. | [9] |

| SV589 | Elesclomol/CuCl₂ (Cuproptosis Inducers) | Negative | - | Hyperoxidation is not a general marker for metal-induced cell death. |[9] |

Table 2: Subcellular Localization of PRDX3 vs. Hyperoxidized PRDX3

| Condition | Cellular Fraction | PRDX3 (Total) | Hyperoxidized PRDX3 | Method | Reference |

|---|---|---|---|---|---|

| Untreated Cells | Mitochondria | High | Undetectable | Immunofluorescence, Cell Fractionation | [10] |

| Untreated Cells | Plasma Membrane | Low / Undetectable | Undetectable | Immunofluorescence, Cell Fractionation | [10] |

| Ferroptosis Induced | Mitochondria | Present | Low / Decreasing | Immunofluorescence, Cell Fractionation | [10] |

| Ferroptosis Induced | Plasma Membrane | Low / Undetectable | High / Accumulates | Immunofluorescence, Cell Fractionation |[6][10] |

Experimental Protocols

Investigating the requires a combination of techniques to preserve the protein's redox state, separate cellular compartments, and visualize its location.

Experimental Workflow Diagram

Protocol: Immunofluorescence (IF) Staining

This protocol is adapted from Cui et al. (2023) and is designed to visualize the subcellular location of total and hyperoxidized PRDX3.[10]

-

Cell Plating: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Induction of Ferroptosis: Treat cells with a ferroptosis inducer (e.g., 2 µM erastin) or vehicle control for the desired time (e.g., 12 hours).

-

Mitochondrial Staining (Optional): Prior to fixation, incubate live cells with a mitochondrial probe like MitoTracker™ Red CMXRos (e.g., 100 nM) for 30 minutes at 37°C to label mitochondria.

-

Fixation: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate coverslips overnight at 4°C with primary antibodies diluted in 2% BSA/PBS.

-

For Hyperoxidized PRDX3: Rabbit anti-SO₂/₃-PRDX1-4 (1:100 dilution).

-

For Total PRDX3: Mouse anti-PRDX3 (1:500 dilution).

-

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Alexa Fluor 633 goat anti-rabbit IgG (for hyperoxidized PRDX3).

-

Alexa Fluor 488 goat anti-mouse IgG (for total PRDX3).

-

-